molecular formula C13H16N2O B12921116 1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 53409-43-1

1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12921116
CAS No.: 53409-43-1
M. Wt: 216.28 g/mol
InChI Key: YGOOOYYJKUACGR-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 4-isopropylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-isopropylbenzyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylbenzyl alcohol
  • 4-Isopropylbenzoic acid
  • 4-Isopropylbenzyl chloride

Uniqueness

1-(4-Isopropylbenzyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

53409-43-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-5-one

InChI

InChI=1S/C13H16N2O/c1-10(2)12-5-3-11(4-6-12)9-15-8-7-13(16)14-15/h3-8,10H,9H2,1-2H3,(H,14,16)

InChI Key

YGOOOYYJKUACGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC(=O)N2

Origin of Product

United States

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